molecular formula C12H18N2O B6161700 (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 336192-11-1

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No. B6161700
CAS RN: 336192-11-1
M. Wt: 206.3
InChI Key:
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Description

(3S,5R)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol, also known as AMBP, is an important chiral building block used in organic synthesis. It is a versatile compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It has been used in the synthesis of a number of biologically active compounds, such as antibiotics, antifungals, and antivirals. AMBP is also used in the synthesis of some natural products, such as terpenoids and alkaloids.

Scientific Research Applications

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol has a wide range of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, such as antibiotics, antifungals, and antivirals. It has also been used in the synthesis of some natural products, such as terpenoids and alkaloids. In addition, (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used to study the mechanism of action of various drugs, including anti-cancer agents.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is not fully understood. However, it is believed that the compound acts as a chiral catalyst, promoting the formation of specific stereoisomers of the desired product. It has also been suggested that (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol may act as a proton donor, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol are not fully understood. However, it has been suggested that the compound may act as a proton donor, which could explain its ability to catalyze certain reactions. In addition, it has been shown to exhibit some anti-inflammatory and analgesic activity.

Advantages and Limitations for Lab Experiments

The main advantage of using (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, including chemical reduction, condensation, and resolution. It is also relatively inexpensive, making it cost-effective for use in research. However, one limitation of using (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol in laboratory experiments is that it is not always easy to obtain the desired stereoisomer of the product.

Future Directions

The potential future directions for (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol include its use in the synthesis of peptides, peptidomimetics, and other bioactive molecules; its use in the synthesis of natural products, such as terpenoids and alkaloids; its use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals; and its use in the study of the mechanism of action of various drugs, including anti-cancer agents. In addition, further research could be conducted to better understand the biochemical and physiological effects of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol, as well as its potential applications in the medical field.

Synthesis Methods

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol can be synthesized via a variety of methods, including chemical reduction, condensation, and resolution. The most commonly used method is chemical reduction, which involves the reduction of a benzylpyrrolidinone to the corresponding aminomethylpyrrolidinone. This reaction is typically carried out using a reducing agent, such as sodium borohydride or lithium aluminum hydride. The product is then purified by column chromatography to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and methylamine to form N-benzylidene-methylamine", "Step 2: Reduction of N-benzylidene-methylamine with sodium borohydride to form N-benzylmethylamine", "Step 3: Condensation of N-benzylmethylamine with acetone to form (3S,5R)-5-(benzylamino)-1,3-dimethyl-2-piperidinone", "Step 4: Reduction of (3S,5R)-5-(benzylamino)-1,3-dimethyl-2-piperidinone with sodium borohydride to form (3S,5R)-5-(aminomethyl)-1,3-dimethyl-2-piperidinone", "Step 5: Hydrolysis of (3S,5R)-5-(aminomethyl)-1,3-dimethyl-2-piperidinone with hydrochloric acid to form (3S,5R)-5-(aminomethyl)-1,3-dimethylpyrrolidine", "Step 6: Reduction of (3S,5R)-5-(aminomethyl)-1,3-dimethylpyrrolidine with sodium borohydride to form (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol", "Step 7: Purification of the product by recrystallization from methanol/ethanol/diethyl ether mixture", "Step 8: Drying of the product under vacuum", "Step 9: Characterization of the product by various spectroscopic techniques" ] }

CAS RN

336192-11-1

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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